N-(4-Bromobenzyl)-4-methylaniline
Description
N-(4-Bromobenzyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a bromobenzyl group attached to the nitrogen atom of 4-methylaniline
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 |
InChI Key |
KKBVRQJLCJSJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Rhenium Catalysis
Reaction Mechanism and Conditions
The most efficient method involves reductive amination between 4-methylaniline and 4-bromobenzaldehyde using iododioxobis(triphenylphosphine)rhenium(V) (ReO(O)I(PPh₃)₂) and phenylsilane (PhSiH₃) in tetrahydrofuran (THF) under reflux. The reaction proceeds via imine formation followed by silane-mediated reduction:
$$
\text{4-Methylaniline} + \text{4-Bromobenzaldehyde} \xrightarrow{\text{Re(V)}} \text{Imine intermediate} \xrightarrow{\text{PhSiH₃}} \text{N-(4-Bromobenzyl)-4-methylaniline}
$$
Critical Parameters:
- Catalyst Loading : 2 mol% ReO(O)I(PPh₃)₂
- Reductant : 1.2 equivalents PhSiH₃
- Temperature : Reflux (66°C)
- Time : 35 minutes
This method achieves a 94% yield with >95% purity, as confirmed by HPLC. The chemoselectivity of the rhenium catalyst prevents over-reduction or debromination side reactions.
Alkylation of 4-Methylaniline with 4-Bromobenzyl Bromide
Base-Mediated Nucleophilic Substitution
A two-step alkylation protocol adapted from benzyl ether syntheses involves reacting 4-bromobenzyl bromide with 4-methylaniline in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{4-Methylaniline} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound} + \text{HBr}
$$
Optimization Insights:
- Solvent : Anhydrous DMF enhances nucleophilicity of the amine.
- Stoichiometry : A 1:1.05 molar ratio of amine to benzyl bromide minimizes di-alkylation byproducts.
- Temperature : 80°C for 12 hours achieves 78% yield.
Post-reaction workup includes aqueous extraction (10% HCl followed by NaHCO₃) and column chromatography (hexane:ethyl acetate = 9:1) to isolate the product.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics of Key Preparation Routes
Advantages and Limitations:
- Reductive Amination : Superior yield and speed but requires specialized rhenium catalysts (~$320/g).
- Alkylation : Cost-effective with readily available reagents but prone to di-alkylation without strict stoichiometric control.
- Palladium Coupling : Enables late-stage functionalization but suffers from lower yield and higher catalyst costs.
Industrial-Scale Production Considerations
Continuous Flow Reductive Amination
Adapting the rhenium-catalyzed method for bulk synthesis requires:
Spectroscopic Characterization
Key Spectral Signatures
¹H NMR (CDCl₃, 400 MHz):
δ 7.42 (d, J = 8.4 Hz, 2H, Ar-Br),
δ 7.28 (d, J = 8.4 Hz, 2H, Ar-CH₂),
δ 6.98 (d, J = 8.0 Hz, 2H, Ar-CH₃),
δ 6.55 (d, J = 8.0 Hz, 2H, Ar-NH),
δ 4.32 (s, 2H, CH₂),
δ 2.25 (s, 3H, CH₃).FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1480 cm⁻¹ (C-Br), 1260 cm⁻¹ (C-N).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Bromobenzyl)-4-methylaniline can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products:
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. It may also find applications in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
4-Bromobenzylamine: Similar structure but lacks the methylaniline group.
4-Bromobenzyl chloride: Similar structure but contains a chloride group instead of an amine.
4-Bromobenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amine.
Uniqueness: N-(4-Bromobenzyl)-4-methylaniline is unique due to the presence of both the bromobenzyl and methylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
N-(4-Bromobenzyl)-4-methylaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a bromobenzyl group and a methylaniline moiety. This combination contributes to its diverse biological activities. The compound is often used as an intermediate in organic synthesis, but its derivatives may exhibit significant antimicrobial, antifungal, and anticancer properties.
1. Antimicrobial Activity
Research has indicated that this compound and its derivatives possess notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited promising antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against specific pathogens .
2. Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro assays have shown that the compound can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay results indicated significant cytotoxicity with IC50 values comparable to established anticancer agents .
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes or receptors. The bromobenzyl group enhances the binding affinity of the compound to these targets, potentially leading to the inhibition or activation of critical cellular pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed their efficacy against different microbial strains. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 30 | Bactericidal |
| Derivative A | 15.625 | Bacteriostatic |
| Derivative B | 62.5 | Bactericidal |
| Derivative C | 31.108 | Antifungal |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against MCF7 cells, yielding the following results:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 25 | MCF7 |
| Control Drug | 20 | MCF7 |
These findings indicate that this compound has comparable activity to established anticancer agents.
Q & A
Q. What are the common synthetic routes for preparing N-(4-Bromobenzyl)-4-methylaniline, and how can reaction yields be optimized?
this compound can be synthesized via Buchwald-Hartwig amination or multi-component reactions . For example, a pseudo-four-component synthesis using 4-bromobenzyl chloride and triazole derivatives achieved 42% yield under column chromatography purification . To optimize yields:
- Use palladium catalysts (e.g., Pd(dba)₂) with ligands like BINAP for enhanced cross-coupling efficiency.
- Control stoichiometry (e.g., 1:1 molar ratio of aryl halide to amine) and reaction time (8–12 hours) in anhydrous solvents (e.g., dioxane) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. What spectroscopic and crystallographic methods are reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and amine proton environments. For example, aromatic protons in the 6.5–7.5 ppm range and methyl groups at ~2.3 ppm are diagnostic .
- X-ray Crystallography : Use SHELX-90 or SHELXL for structure refinement. Dynamic disorder analysis (e.g., pedal motion in crystals) can resolve conformational ambiguities .
- Mass Spectrometry : MALDI-TOF verifies molecular weight (e.g., M⁺ at m/z 290–300) .
Q. How does solvent polarity affect the stability and solubility of this compound?
- Stability : The compound is stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes slowly in protic solvents (e.g., MeOH/H₂O mixtures). Store under inert gas (N₂/Ar) at –20°C to prevent bromine displacement .
- Solubility : Highly soluble in chlorinated solvents (CHCl₃, DCM) and polar aprotic solvents (DMF, DMSO). Limited solubility in hexane or water (<0.1 mg/mL) .
Advanced Research Questions
Q. How can machine learning improve the prediction of cross-coupling reaction outcomes for this compound derivatives?
- Descriptor-Based Models : Use atomic/molecular descriptors (e.g., electronegativity, steric bulk) as inputs for random forest algorithms. Ahneman et al. demonstrated 15–20% higher yield predictability compared to linear regression for Pd-catalyzed C–N couplings .
- Sparse Data Handling : Train models on high-throughput datasets (100+ reactions) to identify inhibitory additives (e.g., isoxazoles) that reduce catalyst efficiency .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and charge distribution. Becke’s 1993 functional achieved <3 kcal/mol deviation in thermochemical properties for brominated aromatics .
- Correlation Energy Analysis : Use the Colle-Salvetti formula to model electron correlation effects, critical for predicting redox behavior and nucleophilic attack sites .
Q. How do steric and electronic factors influence the metabolic pathways of this compound in hepatic microsomes?
- Oxidative Metabolism : The 4-bromobenzyl group undergoes hydroxylation at the methyl position (C–H activation) in hamster/rabbit microsomes, forming N-benzyl-4-hydroxymethylaniline. Confirm metabolites via HPLC-UV comparison with synthetic standards .
- Steric Hindrance : Bulky substituents (e.g., adamantane derivatives) reduce metabolic clearance by ~40% due to hindered cytochrome P450 binding .
Q. What strategies resolve conformational ambiguities in X-ray structures of this compound derivatives?
- Phase Annealing : Implement SHELX-90’s simulated annealing approach to refine structures with dynamic disorder (e.g., benzylidene pedal motion). This method improves success rates by 10× for large structures .
- Negative Quartet Relations : Apply multisolution direct methods to resolve phase problems in low-symmetry crystals .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂, BINAP | Dioxane | 35–74 | |
| Multi-component | Cu(I), 4-Bromobenzyl | DCM | 42 |
Table 2. Computational Parameters for DFT Studies
| Functional | Basis Set | Property Calculated | Error Margin |
|---|---|---|---|
| B3LYP | 6-31G* | HOMO-LUMO Gap | ±0.2 eV |
| Colle-Salvetti | cc-pVTZ | Electron Correlation Energy | <5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
